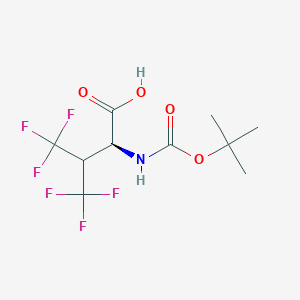
n-Boc-hexafluorovaline
Descripción general
Descripción
n-Boc-hexafluorovaline is a fluorinated derivative of the amino acid valine, where the hydrogen atoms are replaced by fluorine atoms. The compound is protected by a tert-butyloxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Mecanismo De Acción
Target of Action
n-Boc-hexafluorovaline is a derivative of hexafluorovaline, which is an amino acid. The primary targets of this compound are the amino groups in various biologically active compounds . The tert-butoxycarbonyl (Boc) group in this compound serves as a protective group for these amino groups .
Mode of Action
The mode of action of this compound involves the protection of amino groups in various compounds. The Boc group in the compound provides stability against a wide range of nucleophilic reagents and alkaline reaction conditions . This protective group can be easily introduced and removed under a variety of conditions .
Biochemical Pathways
The biochemical pathways involving this compound primarily revolve around the protection and deprotection of amino groups, especially in peptide chemistry . The Boc group in the compound is resistant to racemization during peptide synthesis, making it applicable in multistep reactions .
Pharmacokinetics
The compound’s protective group can be easily introduced and removed, suggesting that it may have good bioavailability .
Result of Action
The result of the action of this compound is the successful protection of amino groups in various compounds. This protection allows for selective formation of bonds of interest while minimizing competing reactions with reactive functional groups .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s protective group can be introduced and removed under a variety of conditions . Furthermore, the compound’s protection of amino groups can be achieved under ultrasound irradiation and in a short reaction time at room temperature .
Análisis Bioquímico
Biochemical Properties
n-Boc-hexafluorovaline plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. This compound interacts with various enzymes and proteins, including proteases and peptidases, which recognize and cleave peptide bonds. The hexafluorination enhances the compound’s stability and resistance to enzymatic degradation, making it a valuable tool in biochemical research .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the function of cells by altering the activity of enzymes and proteins involved in these processes. For example, this compound can modulate the activity of kinases and phosphatases, which play crucial roles in cell signaling pathways. Additionally, the compound can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. The Boc group protects the amino group, allowing the compound to participate in specific biochemical reactions without interference. The hexafluorination enhances the compound’s stability and resistance to enzymatic degradation. This compound can bind to enzymes and proteins, inhibiting or activating their activity, which in turn affects cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to heat, light, or moisture can lead to degradation. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s impact on cellular function increases significantly beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, this compound can inhibit or activate enzymes involved in amino acid metabolism, impacting the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The transport and distribution of this compound can affect its activity and function, as well as its overall impact on cellular processes .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to various cellular structures, including the nucleus, mitochondria, and endoplasmic reticulum. This localization can influence the activity and function of this compound, as well as its interactions with other biomolecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Boc-hexafluorovaline typically involves the anti-Michael addition of benzyl amine derivatives to β-bis-tri-fluoromethyl-acryloyl-α-amino esters. This reaction proceeds under mild conditions and yields high amounts of the desired product . The Boc group is introduced by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
n-Boc-hexafluorovaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Substitution reactions often involve nucleophiles such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in the reactions of this compound include di-tert-butyl dicarbonate for Boc protection, trifluoroacetic acid for Boc deprotection, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
n-Boc-hexafluorovaline has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
n-Boc-valine: Similar to n-Boc-hexafluorovaline but without the fluorine atoms, making it less stable and bioavailable.
n-Boc-leucine: Another Boc-protected amino acid with different side chain properties.
n-Boc-isoleucine: Similar to this compound but with a different side chain structure.
Uniqueness
This compound stands out due to the presence of fluorine atoms, which impart unique properties such as increased stability, bioavailability, and resistance to enzymatic degradation . These characteristics make it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
(2S)-4,4,4-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F6NO4/c1-8(2,3)21-7(20)17-4(6(18)19)5(9(11,12)13)10(14,15)16/h4-5H,1-3H3,(H,17,20)(H,18,19)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHFSDGXBRYNQG-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C(F)(F)F)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C(C(F)(F)F)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F6NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


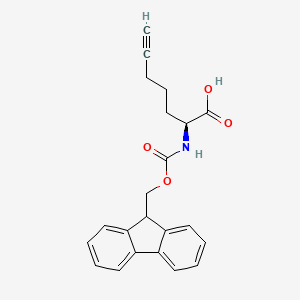
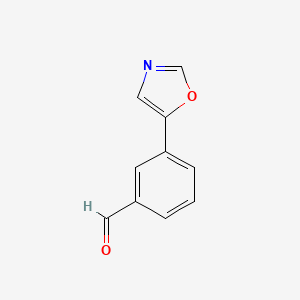
![1-{[2-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B3081198.png)
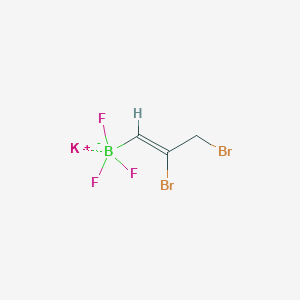
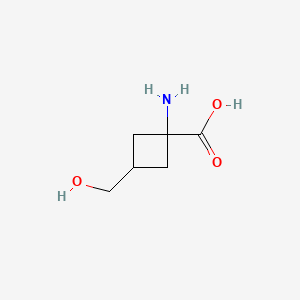
![Methyl 9-methyl-11-oxo-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraene-13-carboxylate](/img/structure/B3081224.png)

![1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B3081239.png)


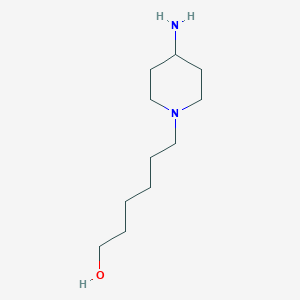

![3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic Acid](/img/structure/B3081273.png)

